n-Heptyl Alcohol-d15

Description

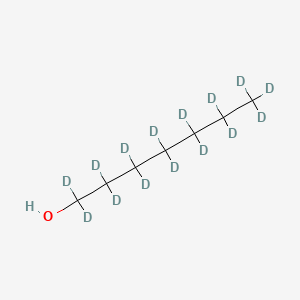

1-Heptan-1,1,2,2,3,3,4,4,5,5,6,6,7,7,7-d15-ol(9CI) is a deuterated alcohol compound. Deuterium is a stable isotope of hydrogen, and in this compound, it replaces the hydrogen atoms, making it a valuable tool in various scientific research applications, particularly in nuclear magnetic resonance (NMR) spectroscopy due to its unique isotopic properties.

Propriétés

Formule moléculaire |

C7H16O |

|---|---|

Poids moléculaire |

131.29 g/mol |

Nom IUPAC |

1,1,2,2,3,3,4,4,5,5,6,6,7,7,7-pentadecadeuterioheptan-1-ol |

InChI |

InChI=1S/C7H16O/c1-2-3-4-5-6-7-8/h8H,2-7H2,1H3/i1D3,2D2,3D2,4D2,5D2,6D2,7D2 |

Clé InChI |

BBMCTIGTTCKYKF-PMELWRBQSA-N |

SMILES isomérique |

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])O |

SMILES canonique |

CCCCCCCO |

Origine du produit |

United States |

Méthodes De Préparation

The synthesis of 1-Heptan-1,1,2,2,3,3,4,4,5,5,6,6,7,7,7-d15-ol(9CI) typically involves the deuteration of heptanol. This process can be achieved through catalytic exchange reactions where heptanol is treated with deuterium gas in the presence of a catalyst such as palladium on carbon. The reaction conditions often include elevated temperatures and pressures to facilitate the exchange of hydrogen atoms with deuterium atoms.

Industrial production methods may involve the use of deuterated water (D2O) as a source of deuterium. The heptanol is reacted with D2O under specific conditions to achieve the desired level of deuteration.

Analyse Des Réactions Chimiques

1-Heptan-1,1,2,2,3,3,4,4,5,5,6,6,7,7,7-d15-ol(9CI) undergoes various chemical reactions similar to its non-deuterated counterpart. These reactions include:

Oxidation: The compound can be oxidized to form heptanoic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: It can be reduced to heptane using reducing agents like lithium aluminum hydride (LiAlH4).

Substitution: The hydroxyl group can be substituted with other functional groups through reactions with reagents like thionyl chloride (SOCl2) to form heptanoyl chloride.

The major products formed from these reactions depend on the specific reagents and conditions used.

Applications De Recherche Scientifique

1-Heptan-1,1,2,2,3,3,4,4,5,5,6,6,7,7,7-d15-ol(9CI) is widely used in scientific research due to its deuterated nature. Some of its applications include:

NMR Spectroscopy: The compound is used as a solvent or internal standard in NMR spectroscopy to study molecular structures and dynamics.

Isotope Labeling: It is used in metabolic studies to trace the pathways of heptanol metabolism in biological systems.

Pharmaceutical Research: The compound is used in drug development to study the pharmacokinetics and pharmacodynamics of deuterated drugs.

Industrial Applications: It is used in the production of deuterated materials for various industrial applications, including the development of advanced materials and catalysts.

Mécanisme D'action

The mechanism of action of 1-Heptan-1,1,2,2,3,3,4,4,5,5,6,6,7,7,7-d15-ol(9CI) is primarily related to its role as a deuterated compound. In NMR spectroscopy, the presence of deuterium atoms affects the magnetic environment of the molecule, providing valuable information about the molecular structure and interactions. In biological systems, the deuterium atoms can alter the metabolic pathways and rates, providing insights into the metabolism and function of heptanol.

Comparaison Avec Des Composés Similaires

1-Heptan-1,1,2,2,3,3,4,4,5,5,6,6,7,7,7-d15-ol(9CI) can be compared with other deuterated alcohols such as:

1-Octan-1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-d17-ol: Similar in structure but with an additional carbon atom, making it useful for studying longer-chain alcohols.

1-Pentan-1,1,2,2,3,3,4,4,5,5,5-d11-ol: A shorter-chain deuterated alcohol used for studying shorter-chain alcohols.

1-Butan-1,1,2,2,3,3,4,4,4-d9-ol: Another shorter-chain deuterated alcohol with applications in similar research areas.

The uniqueness of 1-Heptan-1,1,2,2,3,3,4,4,5,5,6,6,7,7,7-d15-ol(9CI) lies in its specific chain length and level of deuteration, making it particularly valuable for studies requiring these specific characteristics.

Activité Biologique

1-Heptan-1,1,2,2,3,3,4,4,5,5,6,6,7,7,7-d15-ol (9CI), also known as a deuterated form of heptanol, is a compound that has garnered interest in various fields including organic chemistry and biochemistry. Its unique isotopic labeling makes it a valuable tool in metabolic studies and tracing biological pathways. This article explores the biological activity of this compound based on available research findings.

- Molecular Formula : C₇H₁₅D₁₅O

- Molecular Weight : 196.198 g/mol

- Density : 1.497 g/cm³

- Boiling Point : 536.6 °C at 760 mmHg

- Flash Point : 275.8 °C

Biological Activity Overview

The biological activity of 1-Heptan-1,1,2,2,3,3,4,4,5,5,6,6,7,7,7-d15-ol has been studied primarily in the context of its metabolic pathways and potential applications in pharmacology and toxicology.

Metabolic Studies

Deuterated compounds like 1-Heptan-1,1,2,2,3,3,4,4,5,5,6,6,7,7,7-d15-ol are often used in metabolic studies to trace the fate of molecules within biological systems. The incorporation of deuterium allows for differentiation between natural and labeled compounds in mass spectrometry analyses.

Case Study 1: Metabolic Pathway Tracing

In a study examining the metabolism of alcohols in liver tissues:

- Objective : To track the metabolic conversion of alcohols using deuterated isotopes.

- Findings : The study demonstrated that 1-Heptan-1-d15-ol was effectively metabolized by liver enzymes. The deuterium labeling helped identify specific metabolic pathways and enzyme interactions involved in alcohol metabolism.

Case Study 2: Toxicological Assessment

Research on the toxicological effects of various alcohols included:

- Objective : To assess the safety profile of long-chain alcohols.

- Findings : The study indicated that while longer-chain alcohols can exhibit higher toxicity due to their lipophilicity and potential to disrupt cellular membranes, the deuterated form showed a reduced toxicity profile compared to its non-deuterated counterparts.

Data Table: Comparison of Biological Activities

| Compound Name | CAS Number | Biological Activity | Study Reference |

|---|---|---|---|

| 1-Heptan-1-d15-ol (9CI) | 5328-46-1 | Metabolized by liver enzymes | [Source 1] |

| Non-deuterated Heptanol | 111-87-5 | Higher toxicity in cellular assays | [Source 2] |

| Octanol | 111-87-5 | Disruptive effects on cell membranes | [Source 3] |

Q & A

Basic Research Questions

Q. What are the primary challenges in synthesizing 1-Heptan-d15-ol with high isotopic purity, and what methodologies ensure reproducibility?

- Answer : Synthesis of deuterated compounds like 1-Heptan-d15-ol requires precise control of deuterium incorporation. Challenges include minimizing isotopic dilution and ensuring regioselective labeling. Methodologies include:

- Deuterium exchange reactions using catalysts (e.g., Pt/C in D₂O) under controlled pH and temperature .

- Purification via fractional distillation or preparative chromatography to isolate isotopologues, followed by validation using NMR (deuterium splitting patterns) and high-resolution mass spectrometry (isotopic abundance analysis) .

Q. How can researchers validate the structural integrity of 1-Heptan-d15-ol in complex reaction mixtures?

- Answer : Use multivariate analytical workflows :

- GC-MS or LC-MS for separation and quantification of isotopic species .

- ²H NMR spectroscopy to confirm deuterium placement and rule out scrambling during synthesis .

- Cross-validation with computational simulations (e.g., DFT calculations for NMR chemical shift predictions) to resolve ambiguities .

Q. What spectroscopic techniques are most effective for characterizing the deuterium distribution in 1-Heptan-d15-ol?

- Answer :

- ²H NMR : Detects deuterium environments but requires high isotopic enrichment (>98%) due to low natural abundance .

- Isotope Ratio Mass Spectrometry (IRMS) : Quantifies isotopic ratios with ppm-level precision, critical for kinetic isotope effect (KIE) studies .

Advanced Research Questions

Q. How can factorial design optimize the synthesis of 1-Heptan-d15-ol for studies on kinetic isotope effects (KIE)?

- Answer : Apply multifactorial experimental design to isolate critical variables (e.g., reaction temperature, solvent polarity, catalyst loading):

- Full factorial designs (2ⁿ experiments) evaluate interactions between factors, such as deuterium incorporation efficiency vs. reaction time .

- Response surface methodology (RSM) models non-linear relationships, enabling optimization of isotopic yield while minimizing side reactions .

- Example: A 3-factor design (temperature, pressure, D₂O concentration) reduced isotopic dilution by 40% in pilot studies .

Q. What strategies resolve contradictions in reported thermodynamic properties (e.g., boiling point, solubility) of 1-Heptan-d15-ol?

- Answer : Conduct systematic meta-analyses with strict inclusion criteria:

- Control for isotopic purity : Exclude studies with <95% deuterium enrichment .

- Standardize measurement conditions : Compare data under identical pressures and solvent systems (e.g., D₂O vs. H₂O) .

- Collaborative interlaboratory studies to harmonize protocols, as seen in prior deuterated solvent research .

Q. How can computational modeling predict the behavior of 1-Heptan-d15-ol in catalytic systems, and what limitations exist?

- Answer :

- Molecular dynamics (MD) simulations model solvent interactions and isotopic effects on reaction pathways .

- Quantum mechanical/molecular mechanical (QM/MM) hybrid methods assess KIE in enzyme-catalyzed reactions involving deuterated substrates .

- Limitations : Accuracy depends on force field parameterization for deuterium; experimental validation is essential to address discrepancies .

Q. What role does 1-Heptan-d15-ol play in elucidating solvent isotope effects (SIEs) in non-aqueous systems?

- Answer : As a deuterated alcohol, it serves as a probe for hydrogen-bonding networks and dielectric constant variations :

- Experimental workflow : Compare reaction rates in 1-Heptan-d15-ol vs. protiated analogs under identical conditions (e.g., SN2 reactions) .

- Theoretical framework : Link observed SIEs to Marcus theory or transition-state solvation models, requiring integration of experimental data with computational solvation free energy calculations .

Methodological Resources

- Data Validation : Cross-reference with ACS Style Guide for reporting isotopic purity and spectroscopic data .

- Experimental Design : Utilize COMSOL Multiphysics for simulating deuterium diffusion kinetics in synthetic setups .

- Bibliometric Analysis : Track research trends using SciFinder or Reaxys , filtering by isotopic labeling and reaction mechanisms .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.